5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride
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Overview
Description
5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride is a chemical compound with the molecular formula C8H5Cl2N3·HCl. It is a derivative of 1,8-naphthyridine, a heterocyclic compound containing two nitrogen atoms in a fused ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride typically involves the chlorination of 1,8-naphthyridine derivatives. One common method includes the reaction of 1,8-naphthyridine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine derivatives, while oxidation may produce naphthyridine oxides .
Scientific Research Applications
5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials, such as light-emitting diodes and molecular sensors.
Biological Research: It serves as a tool for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer properties.
1,8-Naphthyridine: The parent compound of 5,7-Dichloro-1,8-naphthyridin-2-amine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H6Cl3N3 |
---|---|
Molecular Weight |
250.5 g/mol |
IUPAC Name |
5,7-dichloro-1,8-naphthyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C8H5Cl2N3.ClH/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8;/h1-3H,(H2,11,12,13);1H |
InChI Key |
OPCBEJAYRPWIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N.Cl |
Origin of Product |
United States |
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